Tamsulosin Sulfonic Acid-d4
CAS No.: 1795786-82-1
Cat. No.: VC0137705
Molecular Formula: C20H27NO6S
Molecular Weight: 413.521
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795786-82-1 |
|---|---|
| Molecular Formula | C20H27NO6S |
| Molecular Weight | 413.521 |
| IUPAC Name | 2-methoxy-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-(2-ethoxyphenoxy)ethyl]amino]propyl]benzenesulfonic acid |
| Standard InChI | InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1/i11D2,12D2 |
| Standard InChI Key | FWUVUSHDPGCUNJ-YIBGCOCLSA-N |
| SMILES | CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O |
Introduction
Chemical Properties and Structure
Molecular Identification
Tamsulosin Sulfonic Acid-d4 is characterized by several unique identifiers that distinguish it in chemical databases and regulatory filings. The compound has been assigned multiple CAS registry numbers, including 890708-67-5 and 1795786-82-1, reflecting different registrations across chemical databases . Its molecular formula is C₂₀H₂₃D₄NO₆S, indicating the presence of four deuterium atoms that replace hydrogen in the standard tamsulosin sulfonic acid structure . According to chemical databases, the compound has a molecular weight of 413.52 g/mol, a crucial parameter for analytical identification and quantification .
The IUPAC name of the compound is 2-methoxy-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-(2-ethoxyphenoxy)ethyl]amino]propyl]benzenesulfonic acid, which precisely describes its chemical structure with the deuterium atoms positioned specifically at the 1,1,2,2 positions of the ethyl bridge connecting to the ethoxyphenoxy group. This specific positioning of deuterium atoms is intentional for creating a distinct mass spectral signature while maintaining chemical properties nearly identical to the non-deuterated analog.
Structural Characteristics
Tamsulosin Sulfonic Acid-d4 maintains the same core structure as non-deuterated tamsulosin sulfonic acid with the critical substitution of four hydrogen atoms with deuterium atoms. The compound features a benzenesulfonic acid moiety with a methoxy substituent at position 2, and a propyl chain at position 5 that contains a chiral center with R-configuration. The propyl chain connects to an amino group that further bonds to an ethyl linker containing four deuterium atoms, which then connects to a 2-ethoxyphenoxy group.
The molecule's structural integrity is maintained with the substitution of deuterium for hydrogen, as deuterium is a stable isotope of hydrogen with similar chemical behavior but a higher atomic mass. This strategic placement of deuterium atoms creates a mass shift that allows the compound to be distinguished from non-deuterated tamsulosin sulfonic acid in mass spectrometric analysis, while maintaining nearly identical chromatographic behavior.
Synthesis and Production Methods
Synthetic Pathways
The synthesis of Tamsulosin Sulfonic Acid-d4 follows pathways similar to those used for non-deuterated tamsulosin sulfonic acid but incorporates deuterated reagents at specific steps to introduce the isotopic labeling. The synthetic process typically mirrors the methods used for the parent compound, which includes condensation reactions, reduction steps, and functional group transformations . While the specific synthetic routes are proprietary and may vary between manufacturers, the general approach involves the incorporation of deuterium-labeled precursors at an appropriate stage in the synthesis.
The synthesis can be conceptualized as beginning with the preparation of the benzenesulfonic acid core structure, followed by the attachment of the propyl chain with the chiral center. Subsequently, the deuterated ethyl linker is introduced through a coupling reaction with the amino group, followed by attachment to the 2-ethoxyphenoxy moiety . Alternatively, the deuterated segment may be incorporated earlier in the synthesis as part of a preformed building block.
Deuteration Techniques
Analytical Applications
Role as an Internal Standard
Tamsulosin Sulfonic Acid-d4 serves as a valuable internal standard in analytical chemistry, particularly in assays involving tamsulosin and related compounds. As an internal standard, it is added to samples at a known concentration to correct for variations in sample preparation, instrument response, and other factors that might affect quantification accuracy. The deuterated compound's chemical behavior closely mirrors that of non-deuterated tamsulosin sulfonic acid, allowing it to experience the same extraction efficiency, chromatographic retention, and ionization processes, while remaining distinguishable by mass spectrometry.
The compound's distinct isotopic signature provides a reliable reference point for mass spectrometric analysis, enabling researchers to correct for matrix effects, ionization suppression, and other analytical challenges that might otherwise compromise quantitative accuracy.
Quality Control in Pharmaceutical Research
Relationship to Parent Compound Tamsulosin
Comparative Analysis
Tamsulosin Sulfonic Acid-d4 is derived from tamsulosin, an alpha-1 adrenergic receptor antagonist that is predominantly prescribed for the treatment of benign prostatic hyperplasia (BPH) . While tamsulosin is the active pharmaceutical ingredient (API) with therapeutic properties, Tamsulosin Sulfonic Acid-d4 is a modified form designed specifically for analytical purposes and has no intended therapeutic use.
The key differences between the compounds include:
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Isotopic composition: Tamsulosin Sulfonic Acid-d4 contains four deuterium atoms in place of hydrogen
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Intended use: Therapeutic (tamsulosin) versus analytical reference (Tamsulosin Sulfonic Acid-d4)
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Regulatory status: Tamsulosin is an approved drug while Tamsulosin Sulfonic Acid-d4 is a research chemical
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Molecular weight: The deuterated compound has a slightly higher molecular weight
Despite these differences, the compounds share the same core structure, stereochemistry, and most physical and chemical properties, allowing the deuterated compound to function effectively as an analytical surrogate for tamsulosin in research applications.
Pharmacological Significance
The pharmacological properties of tamsulosin highlight the importance of accurate analytical methods supported by standards like Tamsulosin Sulfonic Acid-d4. Tamsulosin exhibits high selectivity for alpha-1A and alpha-1D adrenergic receptors, which are predominant in the prostate, compared to alpha-1B receptors found in vascular smooth muscle . This selectivity profile contributes to its therapeutic efficacy in treating BPH with minimal effects on blood pressure.
The pharmacokinetics of tamsulosin are affected by food intake, with a potential for increased systemic exposure when taken with food . Therefore, precise analytical methods using appropriate internal standards like Tamsulosin Sulfonic Acid-d4 are essential for studying these food effects and other pharmacokinetic parameters that influence dosing recommendations and therapeutic outcomes.
Research Findings and Current Applications
Pharmacokinetic Studies
Tamsulosin Sulfonic Acid-d4 plays a crucial role in pharmacokinetic studies of tamsulosin, where accurate measurement of drug concentrations in biological samples is essential. These studies investigate how the body absorbs, distributes, metabolizes, and eliminates tamsulosin, providing critical information for dosage determination, safety assessments, and formulation development.
The deuterated compound enables researchers to implement stable isotope dilution methods, which are considered the gold standard for quantitative analysis in complex biological matrices. By adding Tamsulosin Sulfonic Acid-d4 to samples at known concentrations, researchers can calculate the concentration of tamsulosin through the ratio of analyte to internal standard response, correcting for any losses or variations during sample preparation and analysis.
Quantification Methods
The quantification of tamsulosin in various matrices relies heavily on the use of Tamsulosin Sulfonic Acid-d4 as an internal standard. Typical analytical workflows include:
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Sample preparation: Extraction of tamsulosin from biological matrices (plasma, urine) or pharmaceutical formulations
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Addition of Tamsulosin Sulfonic Acid-d4 at a known concentration
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Chromatographic separation: Typically using liquid chromatography (LC)
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Mass spectrometric detection: Usually employing tandem mass spectrometry (MS/MS)
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Quantification based on the response ratio of analyte to internal standard
The use of the deuterated internal standard compensates for variability in extraction efficiency, matrix effects, and instrument response, resulting in more accurate and precise quantification than would be possible with external standardization alone. This is particularly important in regulated environments such as pharmaceutical quality control and clinical studies, where analytical results must meet stringent criteria for accuracy and precision.
Future Research Directions
While Tamsulosin Sulfonic Acid-d4 is well-established as an analytical tool, ongoing research continues to expand its applications and refine the methodologies in which it is used. Potential future directions include:
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Development of more sensitive and selective analytical methods for tamsulosin and its metabolites
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Investigation of tamsulosin impurities and degradation products using advanced analytical techniques
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Application in new drug delivery systems and formulations for tamsulosin
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Integration into high-throughput screening methodologies for pharmaceutical development
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Exploration of new synthesis routes for more efficient production of the deuterated standard
As analytical technologies continue to evolve, the role of isotopically labeled internal standards like Tamsulosin Sulfonic Acid-d4 is likely to remain critical in ensuring the accuracy and reliability of pharmaceutical analysis.
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